molecular formula C22H17F4N3O5 B2404748 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-48-4

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2404748
CAS-Nummer: 899992-48-4
Molekulargewicht: 479.388
InChI-Schlüssel: JXTQKSDPCSLCFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a synthetically designed dihydropyridazine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound integrates several privileged structural motifs, including a 4-fluorophenyl group and a 4-(trifluoromethyl)phenylurea moiety, which are frequently found in molecules with significant biological activity. The presence of the fluorophenyl group can influence a compound's pharmacokinetic properties and binding affinity, while the trifluoromethyl group is known for its electron-withdrawing properties and ability to enhance metabolic stability. The core dihydropyridazine scaffold is a versatile building block in drug discovery, often explored for its potential to interact with various enzymatic targets. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex target molecules or as a starting point for developing novel enzyme inhibitors and receptor modulators. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to verify the compound's suitability for specific applications.

Eigenschaften

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-9-5-14(23)6-10-16)34-12-18(30)27-15-7-3-13(4-8-15)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQKSDPCSLCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H20F3N3O5C_{22}H_{20}F_{3}N_{3}O_{5} and a molecular weight of 425.4 g/mol. Its structure features a dihydropyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H20F3N3O5
Molecular Weight425.4 g/mol
CAS Number899960-13-5

Research indicates that compounds similar to ethyl 1-(4-fluorophenyl)-6-oxo derivatives often exhibit multiple mechanisms of action. These include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases, which are critical for DNA replication and cell division .
  • Antioxidant Properties : Some studies suggest that the compound might exhibit antioxidant activity, reducing oxidative stress in cells .
  • Interaction with Receptors : The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cancer .

Anticancer Activity

Several studies have reported that similar compounds exhibit significant anticancer properties. For instance, derivatives of the dihydropyridazine structure have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range across different cell lines, indicating potent cytotoxic effects .

Antimicrobial Effects

The biological activity also extends to antimicrobial properties. Preliminary tests suggest that the compound can inhibit the growth of certain bacterial strains:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values were found to be promising, suggesting potential use as an antibacterial agent .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study published in 2022 evaluated the anticancer efficacy of a related compound in vivo using xenograft models. Results indicated significant tumor reduction compared to controls, supporting further investigation into its therapeutic potential .
  • Case Study on Antimicrobial Properties :
    • Another research focused on the antimicrobial activity of similar dihydropyridazine derivatives found that specific structural modifications enhanced their efficacy against resistant bacterial strains, suggesting a possible pathway for developing new antibiotics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate has shown promise in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of fluorine atoms may enhance their ability to penetrate cellular membranes and interact with target proteins.
  • Antimicrobial Properties : Research indicates that derivatives of pyridazine compounds can possess antimicrobial activity, which could be leveraged to develop new antibiotics or antifungal agents.

Drug Design

The structural complexity of this compound allows for modifications that can lead to the development of new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies can be conducted to optimize efficacy and reduce toxicity.

Biological Studies

This compound can serve as a tool for studying biological mechanisms due to its ability to interact with various enzymes and receptors. It can be used in:

  • In vitro Studies : Evaluating its effects on cell signaling pathways.
  • In vivo Studies : Assessing pharmacokinetics and pharmacodynamics in animal models.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridazine Derivatives
Compound Name Substituents Key Structural Differences Molecular Weight Notable Properties
Target Compound 1-(4-Fluorophenyl), 4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy) Complex ethoxy-amide substituent ~455.3 g/mol (estimated) High polarity due to amide and ether groups; potential for hydrogen bonding
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5) 4-Methoxy Methoxy instead of aminoethoxy group ~320.3 g/mol Reduced steric hindrance; lower lipophilicity compared to target compound
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5) 4-Trifluoromethyl, 1-(3-trifluoromethylphenyl) Dual trifluoromethyl groups; no ethoxy linker 380.24 g/mol Enhanced metabolic stability and lipophilicity due to trifluoromethyl groups

Key Observations :

  • Trifluoromethyl groups in CAS 478067-01-5 increase logP (XLogP3 = 3.4) compared to the target compound, suggesting better membrane permeability but lower aqueous solubility .
Cyclohexenone and Pyrimidine Derivatives
Compound Class Example Structure Structural Contrasts Pharmacological Relevance
Cyclohexenone carboxylates (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) Six-membered carbocyclic ring with ketone Non-aromatic vs. pyridazine’s heteroaromatic core Used as synthons for spiro compounds; limited direct bioactivity reported
Hexahydropyrimidine carboxylates (e.g., Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate) Saturated diazinane ring with hydroxy and trifluoromethyl groups Increased ring flexibility; hydrogen-bond donor from -OH group Potential for modulating solubility and metabolic pathways

Key Observations :

Functional Group Analysis
  • Trifluoromethyl Phenylamino Group: Enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in CAS 478067-01-5 .
  • rigid methoxy groups .
  • 4-Fluorophenyl Group : Common in CNS-active drugs; improves blood-brain barrier penetration relative to chlorophenyl or dichlorophenyl substituents .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of the pyridazine core, contrasting with Michael addition routes for cyclohexenones .
  • Crystallography : SHELX software () is widely used for structural determination of similar compounds, suggesting shared methodologies in resolving conformational details .
  • Biological Potential: While direct data on the target compound’s activity is unavailable, analogs with trifluoromethyl groups (e.g., CAS 478067-01-5) show promise in drug discovery for metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A Michael addition-based approach is commonly employed for analogous pyridazine derivatives. For example, refluxing chalcones with ethyl acetoacetate in absolute alcohol under alkaline conditions (e.g., 10% NaOH) for 8 hours has been used to synthesize structurally related cyclohexenone carboxylates . To optimize yields, reaction parameters (temperature, solvent purity, base concentration) should be systematically varied using Design of Experiments (DoE) principles, as demonstrated in flow-chemistry syntheses of complex heterocycles .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : X-ray crystallography remains the gold standard for resolving complex stereochemistry and conformational disorder. For example, puckering parameters (Q, θ, φ) and dihedral angles between aromatic rings can quantify distortions in cyclohexene moieties . Complement this with 1^1H/13^13C NMR to verify substituent connectivity and FT-IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75% RH), temperature (25–60°C), and light. Monitor degradation via HPLC purity assays and track crystalline phase changes using powder X-ray diffraction (PXRD), as structural disorder in polymorphs can alter stability profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.